molecular formula C30H26O2S2 B14598596 1-Propanone, 3,3'-dithiobis[1,3-diphenyl- CAS No. 61138-07-6

1-Propanone, 3,3'-dithiobis[1,3-diphenyl-

Cat. No.: B14598596
CAS No.: 61138-07-6
M. Wt: 482.7 g/mol
InChI Key: DTPDSLMPYGAABW-UHFFFAOYSA-N
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Description

1-Propanone, 3,3’-dithiobis[1,3-diphenyl- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two phenyl groups and a dithiobis linkage, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3,3’-dithiobis[1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1,3-propanedione with sulfur-containing reagents. One common method includes the use of 1,3-propanedithiol in the presence of a Lewis acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3,3’-dithiobis[1,3-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Organolithium reagents in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 1-Propanone, 3,3’-dithiobis[1,3-diphenyl- involves its interaction with molecular targets through its dithiobis linkage. This linkage can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved often include electron transfer processes and the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanone, 3,3’-dithiobis[1,3-diphenyl- is unique due to its dithiobis linkage, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where such properties are advantageous .

Properties

CAS No.

61138-07-6

Molecular Formula

C30H26O2S2

Molecular Weight

482.7 g/mol

IUPAC Name

3-[(3-oxo-1,3-diphenylpropyl)disulfanyl]-1,3-diphenylpropan-1-one

InChI

InChI=1S/C30H26O2S2/c31-27(23-13-5-1-6-14-23)21-29(25-17-9-3-10-18-25)33-34-30(26-19-11-4-12-20-26)22-28(32)24-15-7-2-8-16-24/h1-20,29-30H,21-22H2

InChI Key

DTPDSLMPYGAABW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SSC(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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